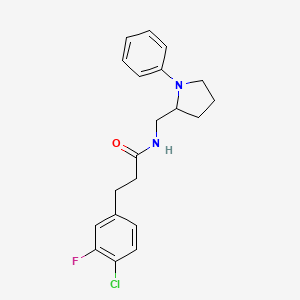

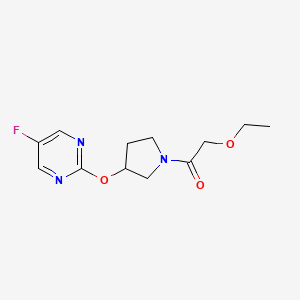

3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" is a synthetic molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be useful for understanding the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reaction sequences. For instance, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride was achieved through a three-step reaction sequence starting from 3,3′-difluorobenzophenone . Similarly, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was reported, which involved the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . These examples suggest that the synthesis of the compound would likely require careful planning of the reaction sequence and choice of starting materials.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. For example, the study of N-aryl-3-(indol-3-yl)propanamides showed that specific substitutions on the aromatic rings can significantly influence immunosuppressive activities . Similarly, the structure-activity relationship (SAR) analysis of TRPV1 antagonists indicated that hydrophobic interactions of substituents are critical for binding potency . These findings imply that the molecular structure of "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" would be important for its potential biological activity, with particular attention to the hydrophobic and electronic properties of its substituents.

Chemical Reactions Analysis

The chemical reactivity of a compound can be influenced by its functional groups and the electronic nature of its substituents. The papers provided do not directly discuss the chemical reactions of the compound , but they do highlight the importance of specific functional groups in related compounds. For example, the presence of a sulfonylamine group was important for the activity of TRPV1 antagonists , and the propanamide backbone is a common feature in the compounds studied . These insights suggest that the propanamide group in the target compound may be key to its reactivity and potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, can greatly affect its application and efficacy. The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures was studied, and it was found that solubility increases with temperature . This information is valuable for understanding the dissolution properties of similar compounds, including "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide", and can guide the development of formulations for its delivery and application.

Applications De Recherche Scientifique

Pharmacological Applications

In pharmacology, compounds similar to "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" have been investigated for their potential therapeutic applications. For instance, selective androgen receptor modulators (SARMs), which share a similar propanamide structure, have been explored for their potential in hormonal male contraception and the treatment of androgen-dependent diseases. Such compounds exhibit high binding affinity to androgen receptors and have shown promising results in preclinical studies for their efficacy and reversibility in hormonal male contraception (Jones et al., 2009).

Biochemical Applications

In the realm of biochemistry, the structural features of compounds like "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" are pivotal in studying enzyme inhibition and receptor interaction. For example, the stereochemistry of dihydrofolate reductase inhibitors, which are crucial for cancer chemotherapy, can be elucidated through compounds with similar structures, enhancing our understanding of drug-target interactions and paving the way for the development of more effective anticancer drugs (Camerman et al., 1978).

Chemical Synthesis Applications

In chemical synthesis, the structural elements of "3-(4-chloro-3-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide" contribute to the development of novel synthetic routes and the exploration of reaction mechanisms. For instance, the synthesis and characterization of similar compounds provide insights into new synthetic methodologies, potentially leading to the discovery of new drugs and materials. The detailed analysis and characterization of such compounds through spectroscopic methods are crucial for understanding their chemical properties and reactivity (Huang Ming-zhi et al., 2005).

Propriétés

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN2O/c21-18-10-8-15(13-19(18)22)9-11-20(25)23-14-17-7-4-12-24(17)16-5-2-1-3-6-16/h1-3,5-6,8,10,13,17H,4,7,9,11-12,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECQDTYXZBOJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)

![N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2507647.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)